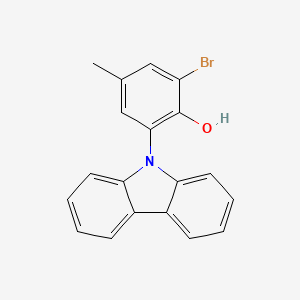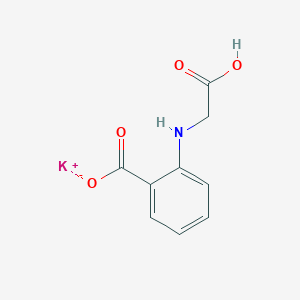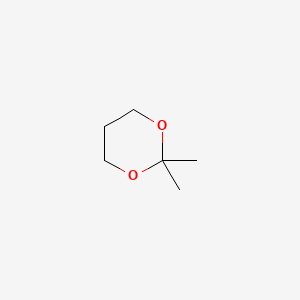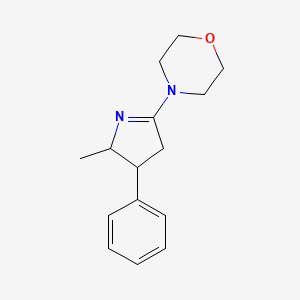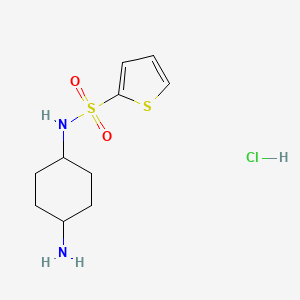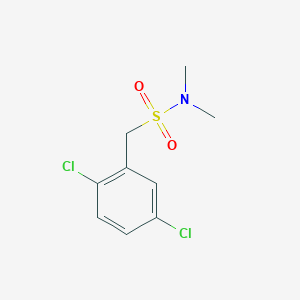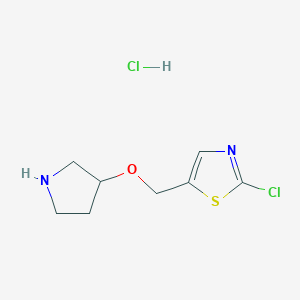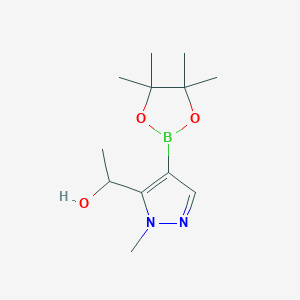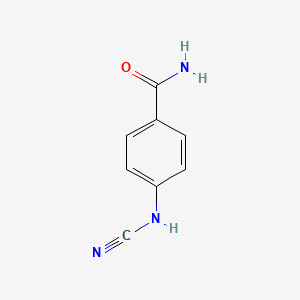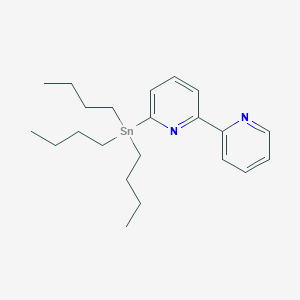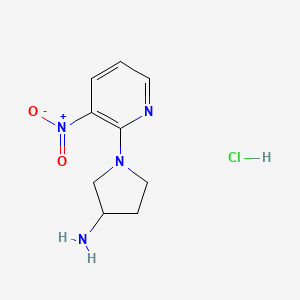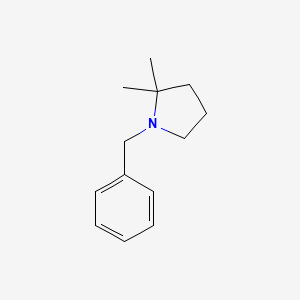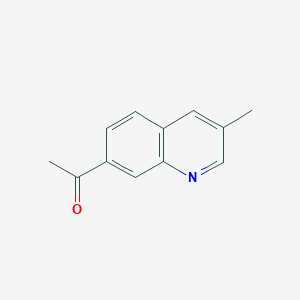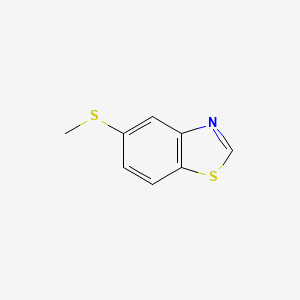
5-(Methylsulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 5-(methylthio)- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with a methylthio group attached at the 5-position. Benzothiazole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzothiazole derivatives, including Benzothiazole, 5-(methylthio)-, can be synthesized through various methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . Another method includes the use of o-aminothiophenols and aldehydes in the presence of catalysts such as samarium triflate under mild reaction conditions . Additionally, microwave-accelerated condensation reactions using ionic liquids have been employed for the synthesis of benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride can be used to reduce benzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzothiazole, 5-(methylthio)- can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Aplicaciones Científicas De Investigación
Benzothiazole, 5-(methylthio)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 5-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Benzothiazole, 5-(methylthio)- can be compared with other benzothiazole derivatives and related compounds:
Benzothiazole: The parent compound, lacking the methylthio group.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Thiazole: Lacks the fused benzene ring present in benzothiazole.
These compounds share some similarities in their chemical properties and applications but differ in their specific activities and uses. Benzothiazole, 5-(methylthio)- is unique due to the presence of the methylthio group, which can influence its reactivity and biological activity .
Propiedades
Número CAS |
500588-69-2 |
|---|---|
Fórmula molecular |
C8H7NS2 |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H7NS2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3 |
Clave InChI |
PBVWRZCQZJRSAX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


